molecular formula C21H25ClFN3OS2 B2888481 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride CAS No. 1216803-06-3

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride

Cat. No.: B2888481
CAS No.: 1216803-06-3
M. Wt: 454.02
InChI Key: BKQGVWPOWNZMSQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylaminoethyl group, a fluorobenzo[d]thiazolyl moiety, and a p-tolylthio group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.

    Formation of the Propanamide Linker: The propanamide linker can be synthesized through an amide coupling reaction between the benzo[d]thiazole derivative and 3-(p-tolylthio)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrochloride Salt Formation: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving receptor binding or enzyme inhibition. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicine, N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the fluorobenzo[d]thiazolyl moiety could interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
  • N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly alter its electronic properties and biological activity compared to its analogs. This fluorine substitution can enhance binding affinity to certain biological targets and improve metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS2.ClH/c1-15-7-9-16(10-8-15)27-14-11-19(26)25(13-12-24(2)3)21-23-20-17(22)5-4-6-18(20)28-21;/h4-10H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQGVWPOWNZMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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